molecular formula C11H9ClN2O B1487161 6-(4-Chlorobenzyl)pyrimidin-4-ol CAS No. 2092264-30-5

6-(4-Chlorobenzyl)pyrimidin-4-ol

Cat. No. B1487161
M. Wt: 220.65 g/mol
InChI Key: CHVAXFAQZPJTDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidines, which are a class of compounds that “6-(4-Chlorobenzyl)pyrimidin-4-ol” belongs to, involves various methods . These methods include oxidative annulation involving anilines, aryl ketones, and DMSO promoted by K2S2O8, ZnCl2-catalyzed three-component coupling reaction, and copper-catalyzed cyclization of ketones with nitriles .


Chemical Reactions Analysis

The chemical reactions involving pyrimidines, including “6-(4-Chlorobenzyl)pyrimidin-4-ol”, are diverse . They include oxidative dehydrogenation/annulation/oxidative aromatization, base-promoted intermolecular oxidation C-N bond formation, and efficient, facile, and eco-friendly synthesis involving an oxidative [3 + 2 + 1] three-component annulation .

Scientific Research Applications

  • Anti-inflammatory Activities

    • Field : Medicinal Chemistry
    • Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory .
    • Methods : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Anti-tubercular Agents

    • Field : Medicinal Chemistry
    • Application : Pyrimidines are used in the design and synthesis of anti-tubercular agents .
    • Methods : A series of novel substituted pyrimidines were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
    • Results : Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
  • Cytotoxic Activity

    • Field : Medicinal Chemistry
    • Application : Pyrimidines are evaluated for in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines .
    • Methods : A new series of pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their cytotoxic activity .
    • Results : The obtained results showed that pyrazolo[3,4-d] pyrimidin-4-ol bearing phenyl group at N exhibited significant cytotoxic activity .

Safety And Hazards

The safety data sheet for pyrimidin-4-ol, a related compound, advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-9-3-1-8(2-4-9)5-10-6-11(15)14-7-13-10/h1-4,6-7H,5H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVAXFAQZPJTDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=O)NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorobenzyl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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